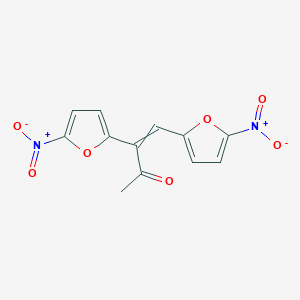
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antibacterial properties. The structure of this compound includes two nitrofuran rings attached to a butenone backbone, making it a unique and potent molecule in medicinal chemistry .
準備方法
The synthesis of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetic acid as a catalyst, which facilitates the formation of the butenone linkage between the two nitrofuran rings . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran rings can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated products, and substituted nitrofuran compounds .
科学的研究の応用
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes, particularly those involved in glucose metabolism and energy production. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This multi-targeted approach makes it less prone to resistance development compared to other antibiotics .
類似化合物との比較
Similar compounds to 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one include:
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Compared to these compounds, this compound exhibits a unique structure with two nitrofuran rings, potentially offering enhanced antibacterial activity and a broader spectrum of action .
特性
CAS番号 |
93250-10-3 |
|---|---|
分子式 |
C12H8N2O7 |
分子量 |
292.20 g/mol |
IUPAC名 |
3,4-bis(5-nitrofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H8N2O7/c1-7(15)9(10-3-5-12(21-10)14(18)19)6-8-2-4-11(20-8)13(16)17/h2-6H,1H3 |
InChIキー |
NUNUHPBBHQYHGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)


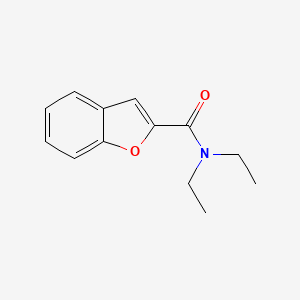
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
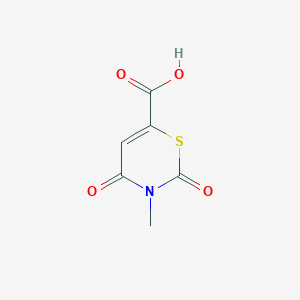
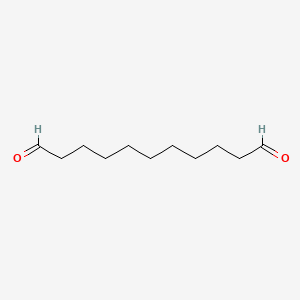
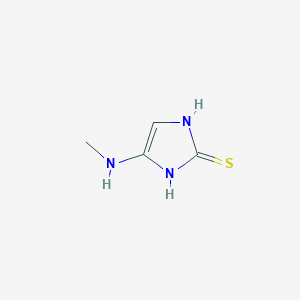
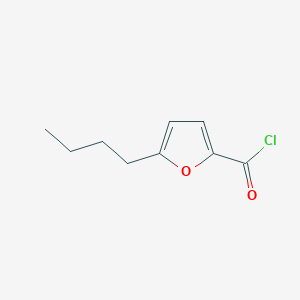
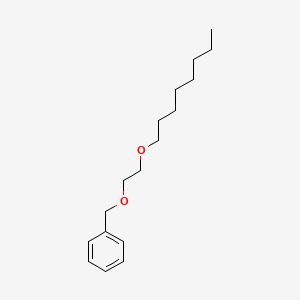
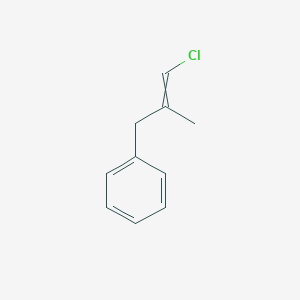
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

